![molecular formula C4H3N5O B601068 2-Azahypoxanthine CAS No. 4656-86-4](/img/structure/B601068.png)
2-Azahypoxanthine
Overview
Description
2-Azahypoxanthine (AHX) is a compound that was first isolated from the culture broth of the fungus Lepista sordida . It has been found that a large number of plants and mushrooms produce AHX endogenously . The AHX molecule has an unusual, nitrogen-rich 1,2,3-triazine moiety .
Synthesis Analysis
A practical, large-scale synthesis of the “fairy-ring” plant-growth regulator 2-azahypoxanthine (AHX), and its biologically active hydroxyl metabolite (AOH) and riboside derivative (AHXr) has been described . AHXr, a biosynthetic intermediate, was synthesized from inosine via a biomimetic route .
Molecular Structure Analysis
The AHX molecule has an unusual, nitrogen-rich 1,2,3-triazine moiety . The molecular formula of 2-Azahypoxanthine is C4H3N5O .
Chemical Reactions Analysis
The key nitrogen sources that are responsible for the 1,2,3-triazine formation are reactive nitrogen species (RNS), which are derived from nitric oxide (NO) produced by NO synthase (NOS) . Furthermore, RNS are also involved in the biochemical conversion of 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranosyl 5′-monophosphate (AICAR) to AHX-ribotide (AHXR) .
Physical And Chemical Properties Analysis
The molecular formula of 2-Azahypoxanthine is C4H3N5O . Its average mass is 137.100 Da and its monoisotopic mass is 137.033752 Da .
Scientific Research Applications
Agricultural Applications : AHX has been found to positively affect the growth and grain yield of rice. Pot and field experiments showed increased panicle number, culm length, and plant dry weights with AHX treatments, leading to improved brown rice yields (Asai et al., 2015). Similarly, AHX and imidazole-4-carboxamide, isolated from a fairy-ring-forming fungus, increased the yields of rice, wheat, and other crops (Kawagishi, 2018).
Biosynthesis and Metabolic Pathways : Studies on the biosynthesis and metabolic effects of AHX have been conducted to understand its biochemical properties. For instance, AHX is shown to be a substrate for hypoxanthine (guanine) phosphoribosyltransferase, influencing its conversion to different metabolites (Bennett et al., 1985). Additionally, research on the fairy ring-forming fungus Lepista sordida has revealed the involvement of several genes in the purine and histidine metabolic pathways in the biosynthesis of AHX (Kotajima et al., 2023).
Radiomodifying Action : 8-Azahypoxanthine, a related compound, has been shown to have a slight radiosensitizing effect on hematopoietic stem cells and leukemic cells, indicating its potential use in radiotherapy (Volchkov & Mikhailova, 1984).
Cosmetic Applications : AHX has been evaluated for its efficacy on human skin. A clinical study demonstrated that a lotion containing 2-aza-8-oxohypoxanthine (AOH) significantly decreased trans-epidermal water loss, indicating its potential as a cosmetic agent for skin barrier function (Aoshima et al., 2021).
Plant Growth Regulation : AHX and related compounds are proposed as new family members of plant hormones, demonstrating an ability to provide tolerance to plants against various stresses and regulate growth in a range of plants (Kawagishi, 2019).
Safety And Hazards
In vitro and human patch tests for cosmetic applications have shown that 2-aza-8-oxohypoxanthine (AOH), a metabolite of AHX, is not a skin irritant and does not exhibit skin sensitization . It also did not exhibit cytotoxicity under ultraviolet- or sham-irradiation . No skin reaction was observed in the patch test on human skin . Thus, it was concluded that AOH is safe as a cosmetic ingredient .
properties
IUPAC Name |
3,5-dihydroimidazo[4,5-d]triazin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N5O/c10-4-2-3(6-1-5-2)7-9-8-4/h1H,(H2,5,6,7,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTERLCQQBYXVIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=O)NN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00963606 | |
Record name | 7H-Imidazo[4,5-d][1,2,3]triazin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00963606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azahypoxanthine | |
CAS RN |
4656-86-4, 7151-03-3 | |
Record name | 3,7-Dihydro-4H-imidazo[4,5-d]-1,2,3-triazin-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4656-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Azahypoxanthine | |
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Record name | 2-Azahypoxanthine | |
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Record name | 7H-Imidazo[4,5-d][1,2,3]triazin-4-ol | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-dihydro-4H-imidazo[4,5-d]-1,2,3-triazin-4-one | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 2-Azahypoxanthine | |
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Record name | 2-AZAHYPOXANTHINE | |
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Citations
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